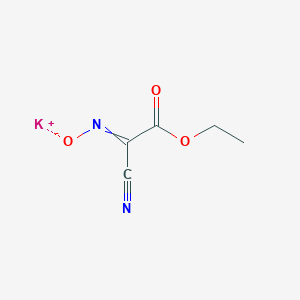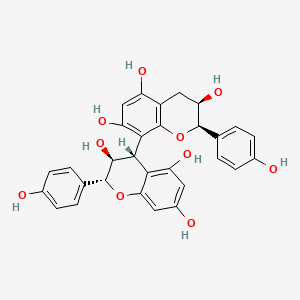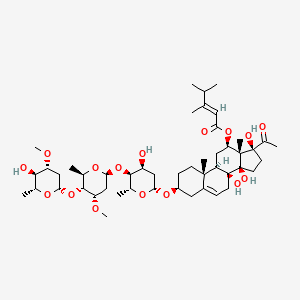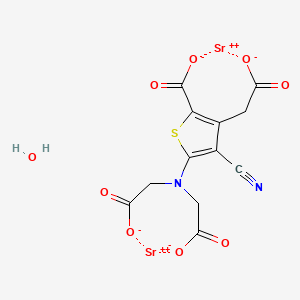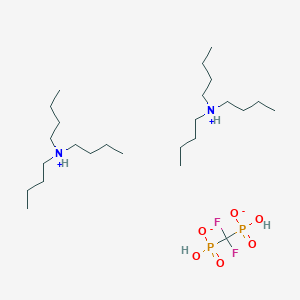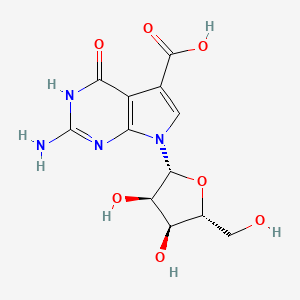
Cadeguomycin
Overview
Description
Cadeguomycin is a novel nucleoside analog antibiotic . It was produced by an actinomycete strain IM7912T, which belongs to the species Streptomyces hygroscopicus . Cadeguomycin was found to be produced together with tubercidin .
Synthesis Analysis
A total and stereospecific synthesis of cadeguomycin has been accomplished from the novel aglycones 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile or methyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate . The synthesis involved ring annulation of 2,6-diaminopyrimidin-4(3H)-one with methyl chloro(formyl)acetate in the presence of NaOAc .
Molecular Structure Analysis
The molecular formula of Cadeguomycin is C12H14O7N4 . The structure of cadeguomycin, 2-amino-3,4-dihydro-4-oxo-7-B-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, has been elucidated by 1H NMR and 13C NMR .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Cadeguomycin include ring annulation, glycosylation, deprotection, and saponification . These reactions were used to construct the deazapurine nucleoside scaffold and to produce the target nucleoside .
Physical And Chemical Properties Analysis
Cadeguomycin is a weakly acidic substance . It has been purified as colorless needle crystals by recycling preparative HPLC . It has a melting point of 231-239°C (dec.) . The UV spectrum of Cadeguomycin is similar to other pyrrolo[2,3-d]pyrimidines .
Scientific Research Applications
1. Chemical Properties and Structure
Cadeguomycin, identified as a nucleoside analog antibiotic, has been characterized for its physicochemical properties and structure. It is purified as colorless needle crystals and is a weakly acidic substance. The antibiotic is chemically described as C12H14O7N4. Its structure, 2-amino-3,4-dihydro-4-oxo-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid, has been elucidated through various spectroscopic methods (Wu et al., 1982).
2. Biological Activity and Tumor Inhibition
Cadeguomycin has shown potential in inhibiting tumor growth and metastasis. It has been observed to retard the growth of solid IMC carcinoma in mice and inhibit pulmonary metastasis of Lewis lung carcinoma. Additionally, it enhances the phagocytic activity of murine peritoneal macrophages and stimulates IL-1 production, indicating its role in modifying the immune system (Yuan et al., 1985).
3. Synthesis and Production
The total synthesis of cadeguomycin has been successfully achieved, providing a pathway for its potential production and application in scientific research. This synthesis process is vital for exploring its use in various therapeutic areas (Kondo et al., 1986).
4. Cellular Uptake and Mechanism
Research indicates that cadeguomycin significantly stimulates the uptake of pyrimidine nucleosides in certain human leukemic cells. This effect suggests a specific interaction with cellular processes, particularly those involved in the phosphorylation process, which could have implications for its use in targeted therapies (Wu et al., 1985).
5. Potentiation of Cytotoxic Drugs
Cadeguomycin has been observed to potentiate the cytotoxicity of certain chemotherapeutic agents. For instance, it enhances the effectiveness of 1-beta-D-arabinofuranosylcytosine, indicating its potential as an adjunct in cancer therapy (Suzuki et al., 1987).
6. Structure-Activity Relationships
Studies have explored the relationship between the chemical structure of cadeguomycin and its biological activity. These investigations are crucial for understanding how structural modifications can impact its efficacy and potential therapeutic applications (Kim et al., 1991).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O7/c13-12-14-8-5(9(20)15-12)3(11(21)22)1-16(8)10-7(19)6(18)4(2-17)23-10/h1,4,6-7,10,17-19H,2H2,(H,21,22)(H3,13,14,15,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTNUSALLLYISD-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002111 | |
| Record name | 4-Hydroxy-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadeguomycin | |
CAS RN |
81645-08-1 | |
| Record name | Cadeguomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081645081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-imino-7-pentofuranosyl-2,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadeguomycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6VSQ4C59Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



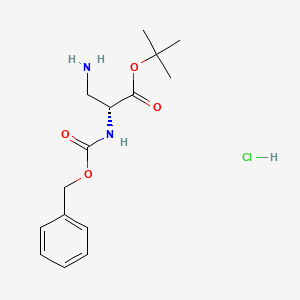

![5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B1495987.png)
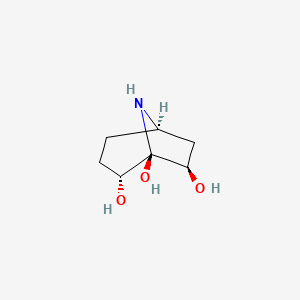

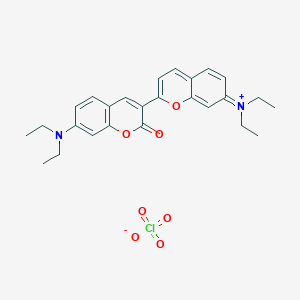
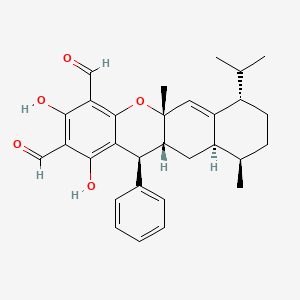
![[(1S,2R,3R,4S,5R,6S,8R,10R,13S,16S,17R,18R)-11-ethyl-8,16,18-trihydroxy-13-(hydroxymethyl)-6-methoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1496004.png)
![[(1R,2S,3S,4S,5S,6S,8S,10R,13S,16S,17R,18R)-11-ethyl-2,4,16-trihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B1496005.png)
